

# CAS number for cinnamyl cinnamate

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## Compound of Interest

Compound Name: Cinnamyl cinnamate

Cat. No.: B7775429

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## An In-Depth Technical Guide to Cinnamyl Cinnamate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Cinnamyl cinnamate** (CAS No. 122-69-0) is an aromatic ester naturally present in sources like storax and cinnamon bark.[1] Beyond its established use as a fixative and fragrance component in the cosmetic and food industries, the broader class of cinnamates is gaining significant attention for a wide range of biological activities.[1][2][3] These activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, position **cinnamyl cinnamate** and its derivatives as compounds of interest for pharmaceutical and nutraceutical research.[2][3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and biological significance of **cinnamyl cinnamate**, tailored for professionals in drug discovery and development.

## Compound Identification and Physicochemical Properties

**Cinnamyl cinnamate**, also known as styracin, is the ester formed from cinnamyl alcohol and cinnamic acid.[6]

Table 1: Compound Identification

Identifier	Value
CAS Number	122-69-0[7][8]
Molecular Formula	C <sub>18</sub> H <sub>16</sub> O <sub>2</sub> [7][8]
Molecular Weight	264.32 g/mol [7]
IUPAC Name	(2E)-3-phenylprop-2-en-1-yl (2E)-3-phenylprop-2-enoate[6]

| Synonyms | Styracin, Phenylallyl cinnamate, Cinnamic acid cinnamyl ester[6][7] |

Table 2: Physicochemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White or colorless crystals or powder.[7][9] | | Odor | Faintly sweet, balsamic, floral.[1][7] | | Melting Point | 42-45 °C[3][7] | | Boiling Point | 370 °C[7] | | Solubility | Insoluble in water and glycerol; Soluble in ethanol, ether, benzene, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7][9] | | LogP | 4.45[7] |

## Synthesis of Cinnamyl Cinnamate

The primary route for synthesizing **cinnamyl cinnamate** is through the esterification of cinnamic acid with cinnamyl alcohol.[2] Several methods exist, each with distinct advantages regarding yield, reaction conditions, and environmental impact.

## Comparison of Synthetic Methods

The choice of synthetic method often depends on the desired scale, purity requirements, and available reagents.

Table 3: Comparison of Key Synthesis Methods

Method	Key Reagents	Solvent	Temperature	Reaction Time	Yield	Key Features
Steglich Esterification	DCC, DMAP	Anhydrous DCM	Room Temp.	~1.5 hours	High	High yield, mild conditions, but produces dicyclohexylurea (DCU) byproduct. <a href="#">[2]</a>
Modified Steglich (EDC)	EDC, DMAP	Acetonitrile	40-45 °C	~45 minutes	~70%	Greener solvent, faster reaction, water-soluble carbodiimide simplifies purification. <a href="#">[2]</a> <a href="#">[4]</a>

Method	Key Reagents	Solvent	Temperature	Reaction Time	Yield	Key Features
Acyl Halide Method	Thionyl Chloride, Cinnamyl Alcohol	Organic Solvent	30-70 °C	6-8 hours	~81-92%	Traditional, high-yield method, but involves corrosive and hazardous reagents (thionyl chloride, HCl gas). <a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>

| Transesterification | Methyl Cinnamate, Potassium Carbonate | N/A | High Pressure | Long | Variable | Can be used but often requires high pressure and extensive purification.[\[10\]](#) |

## Experimental Protocols

The following are detailed protocols for common laboratory-scale synthesis.

### Protocol 1: Steglich Esterification[\[2\]](#)

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate ester formation under mild conditions.

- Materials:
  - Cinnamic acid (1 mmol)
  - Cinnamyl alcohol (1 mmol)
  - Dicyclohexylcarbodiimide (DCC) (1.5 mmol)
  - 4-(Dimethylamino)pyridine (DMAP) (0.15 mmol)

- Anhydrous Dichloromethane (DCM)
- Procedure:
  - Dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
  - In a separate flask, dissolve cinnamyl alcohol (1 mmol) in anhydrous DCM (3 mL).
  - Add the cinnamyl alcohol solution to the cinnamic acid solution.
  - Slowly add a solution of DCC (1.5 mmol) in anhydrous DCM (3 mL) to the reaction mixture with continuous stirring.
  - Allow the reaction to stir at room temperature for approximately 1.5 hours.
  - Monitor the reaction's progress using Thin Layer Chromatography (TLC).
  - Upon completion, the white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a silica gel plug, washing with DCM to remove the DCU.
  - Concentrate the filtrate under reduced pressure to obtain the crude **cinnamyl cinnamate** product, which can be further purified if necessary.

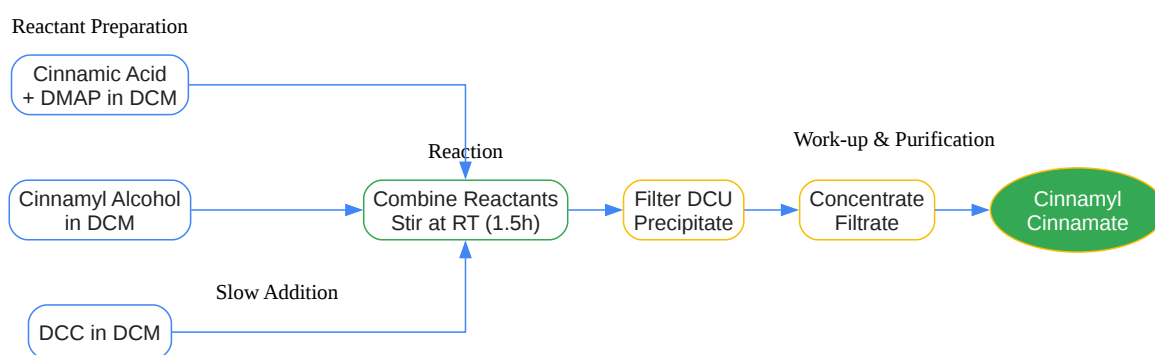
#### Protocol 2: Acyl Halide Method[2][11]

This is a two-step process involving the creation of a more reactive acyl chloride intermediate.

- Step 1: Synthesis of Cinnamoyl Chloride
  - In a flask equipped with a reflux condenser and a gas trap, combine cinnamic acid (0.67 mol) and thionyl chloride (0.80 mol).
  - Stir the mixture. The reaction may begin at a low temperature (-5 to 40 °C) and then be slowly warmed to 30-40 °C for 2 hours, followed by heating to 60-70 °C for 3-5 hours.[11]
  - After the reaction is complete, cool the mixture and remove the excess unreacted thionyl chloride by distillation under atmospheric pressure.

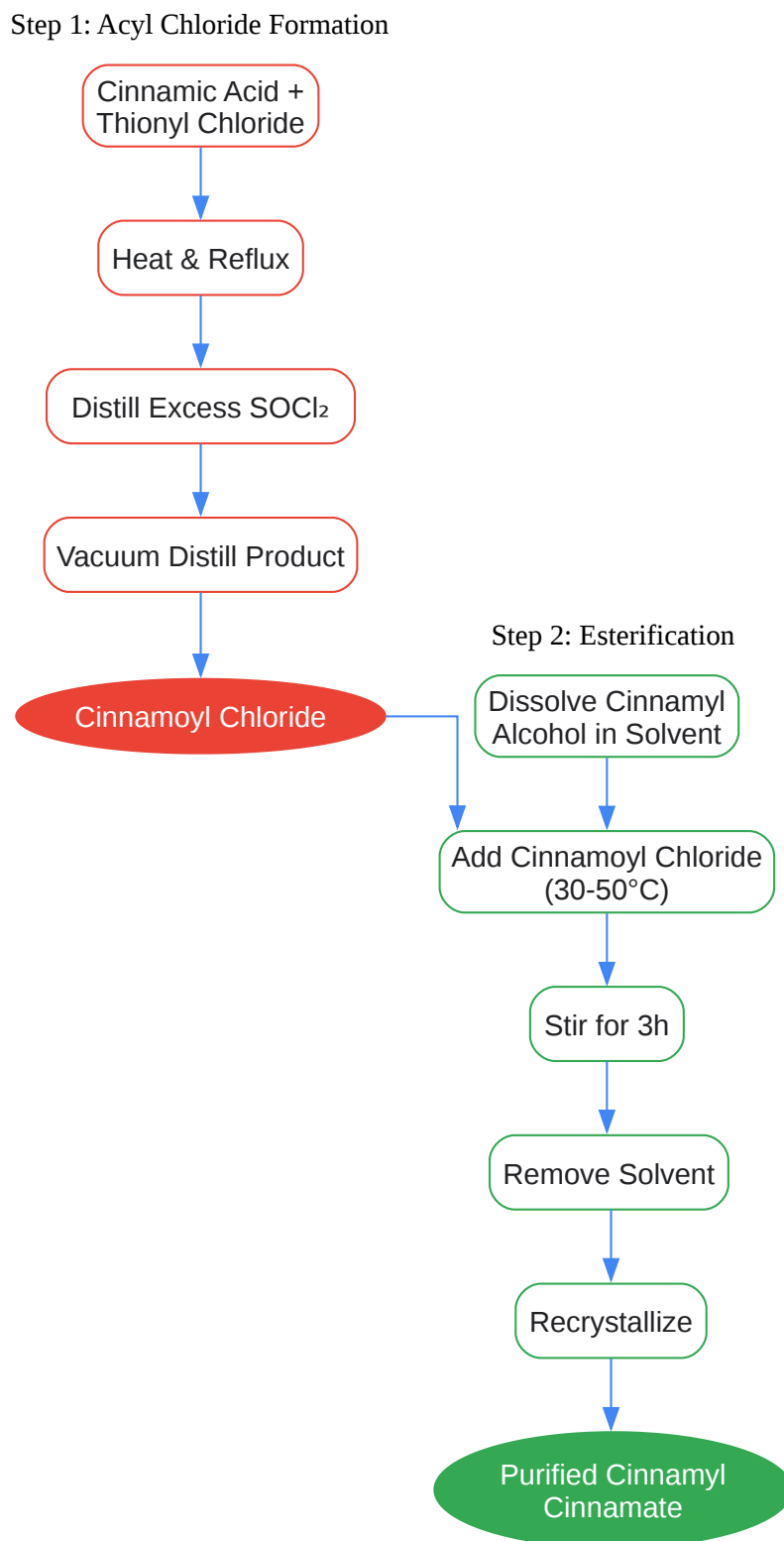
- Collect the cinnamoyl chloride product via vacuum distillation (e.g., at 125-134 °C under -0.098 Mpa).[11]
- Step 2: Esterification
  - Dissolve cinnamyl alcohol (0.6 mol) in a suitable organic solvent.
  - Warm the solution to 30-50 °C with stirring.
  - Slowly add the prepared cinnamoyl chloride dropwise to the cinnamyl alcohol solution over 3-5 hours.
  - Continue stirring the reaction for an additional 3 hours.
  - Remove the solvent by distillation under reduced pressure to obtain the crude product.
  - The crude **cinnamyl cinnamate** can be purified by recrystallization from methanol or ethanol.[11]

## Synthesis Workflow Diagrams



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Caption: Workflow for Steglich Esterification using DCC.

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Caption: Two-step workflow for the Acyl Halide synthesis method.

## Biological Activities and Therapeutic Potential

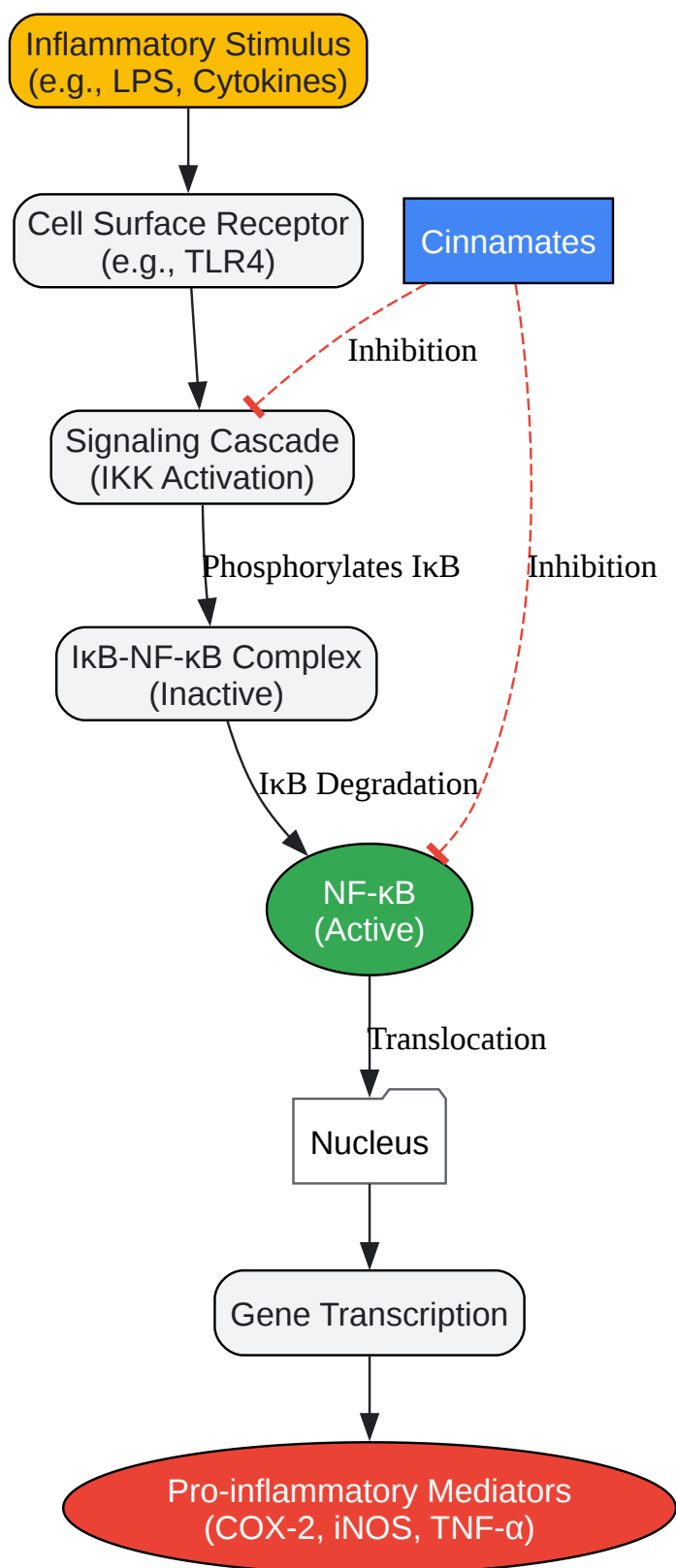
While research on **cinnamyl cinnamate** itself is specific, the broader family of cinnamic acid derivatives is known for a multitude of biological activities relevant to drug development.<sup>[2][4][12]</sup> These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.<sup>[4][5]</sup>

- **Antimicrobial Activity:** Cinnamates exhibit broad-spectrum activity against various bacteria and fungi.<sup>[5]</sup> The proposed mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes.<sup>[5]</sup> Studies on synthetic cinnamates have shown that esters are often more bioactive than amides, with butyl cinnamate demonstrating a potent antifungal profile.<sup>[13][14][15]</sup>
- **Anti-inflammatory Activity:** Cinnamic acid derivatives can modulate key inflammatory pathways.<sup>[5]</sup> Their action is linked to the inhibition of pro-inflammatory mediators, making them candidates for addressing chronic inflammatory diseases.<sup>[5]</sup>
- **Anticancer Activity:** Cinnamates have been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth in preclinical models.<sup>[5]</sup> These effects are achieved by modulating signaling pathways that control the cell cycle and cell death.<sup>[5]</sup>
- **Antioxidant and Neuroprotective Properties:** The phenolic structure of many cinnamates allows them to act as potent antioxidants by scavenging free radicals and reducing oxidative stress.<sup>[5]</sup> This activity underlies their potential as neuroprotective agents, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases.<sup>[5]</sup>

## General Signaling Pathway for Anti-inflammatory Action

Cinnamates can interfere with inflammatory cascades, such as the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.





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Caption: General anti-inflammatory action of cinnamates via NF-κB pathway inhibition.

## Applications in Drug Development and Research

The diverse biological profile of cinnamates makes them attractive scaffolds for drug discovery. [12]

- **Lead Compounds:** **Cinnamyl cinnamate** and its derivatives can serve as starting points for the development of new therapeutic agents, particularly in the areas of infectious diseases and inflammation. [3][14]
- **Functional Ingredients:** Due to their antimicrobial and antioxidant properties, these compounds are being explored as natural preservatives in pharmaceutical and cosmetic formulations. [3]
- **Flavoring and Fragrance:** In pharmaceutical formulations, **cinnamyl cinnamate** can be used as a flavoring agent to improve palatability or as a fragrance to mask unpleasant odors. [1][9]

## Conclusion

**Cinnamyl cinnamate** is a well-characterized compound with established applications and significant potential for further development. Its straightforward synthesis and the potent biological activities associated with the cinnamate structural motif make it a valuable molecule for researchers in medicinal chemistry and drug discovery. Future investigations should focus on elucidating the specific mechanisms of action of **cinnamyl cinnamate** and optimizing its structure to enhance therapeutic efficacy and selectivity for various disease targets.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)